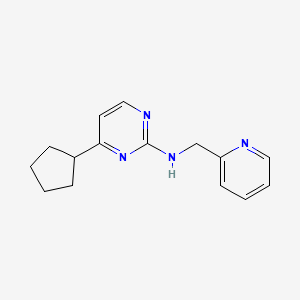![molecular formula C17H20N2O2 B5296796 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5296796.png)
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as PPEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in the treatment of various neurological disorders.
Mécanisme D'action
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide acts as a positive allosteric modulator of mGluR5, which results in an increase in the activity of this receptor. This increased activity has been shown to have a neuroprotective effect and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects, including an increase in synaptic plasticity, an improvement in learning and memory, and a reduction in neuroinflammation. These effects are thought to be mediated by the activation of mGluR5.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its specificity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has a relatively short half-life and is rapidly metabolized, which can make it difficult to study in vivo.
Orientations Futures
There are a number of future directions for research on 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide, including the development of more stable analogs, the investigation of its potential therapeutic effects in human clinical trials, and the study of its effects on other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves a multi-step process that includes the reaction of 4-pyridinecarboxaldehyde with 3-propoxyaniline to form 3-propoxy-N-(pyridin-4-yl)aniline. This intermediate is then reacted with 1-bromoethylbenzene in the presence of a palladium catalyst to form the final product, 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide.
Applications De Recherche Scientifique
3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied extensively for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-propoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
3-propoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-11-21-16-6-4-5-15(12-16)17(20)19-13(2)14-7-9-18-10-8-14/h4-10,12-13H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQGQMGHHLYEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-N-[1-(pyridin-4-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)
![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![(3-methoxypropyl){2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}amine hydrochloride](/img/structure/B5296729.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)
![4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)

![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)

![1-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5296804.png)
![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)